molecular formula C12H14N2O2 B6031395 5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B6031395
M. Wt: 218.25 g/mol
InChI Key: BHPNTRQJHHLKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AHPP, and it is a heterocyclic compound that contains a pyrrole ring. In

Scientific Research Applications

5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that AHPP has anticancer properties and can inhibit the growth of cancer cells. AHPP has also been shown to have anti-inflammatory properties and can be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, studies have suggested that AHPP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. AHPP has also been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. AHPP has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. AHPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, AHPP has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its potential as an anticancer agent. AHPP has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of using AHPP in lab experiments is its complex synthesis process. The synthesis of AHPP requires several steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one. One of the areas that requires further research is the mechanism of action of AHPP. Studies have suggested that AHPP works by inhibiting the activity of certain enzymes, but the exact mechanism of action is not fully understood. Another area that requires further research is the potential applications of AHPP in other scientific research fields. AHPP has been shown to have anti-inflammatory properties, and further research is needed to explore its potential as a treatment for inflammatory diseases.

Synthesis Methods

The synthesis of 5-amino-1-(2-hydroxyethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,3-dicarbonyl compounds with primary amines. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid. Other methods for synthesizing this compound include the reaction of pyrrole with ethyl glyoxalate and the reaction of 1,3-dicarbonyl compounds with hydrazine.

properties

IUPAC Name

1-(2-hydroxyethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12-11(9-4-2-1-3-5-9)10(16)8-14(12)6-7-15/h1-5,13,15-16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPNTRQJHHLKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175396
Record name 5-Amino-1,2-dihydro-1-(2-hydroxyethyl)-4-phenyl-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

327106-96-7
Record name 5-Amino-1,2-dihydro-1-(2-hydroxyethyl)-4-phenyl-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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